5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound is a structurally complex thiophene derivative featuring a benzodioxole-carbonyl group at position 5, a 4-fluorophenylamine substituent at position 2, and a 4-methylbenzenesulfonyl (tosyl) group at position 2.
Properties
IUPAC Name |
[3-amino-5-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5S2/c1-14-2-9-18(10-3-14)35(30,31)24-21(27)23(34-25(24)28-17-7-5-16(26)6-8-17)22(29)15-4-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNBWSZJJGAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to overcome cancer chemoresistance via inhibition of angiogenesis and p-glycoprotein efflux pump activity. The P-glycoprotein efflux pump is a crucial component in multidrug resistance in cancer cells, and its inhibition can enhance the efficacy of chemotherapy.
Mode of Action
The compound interacts with its targets, primarily the P-glycoprotein efflux pump, and inhibits its activity. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.
Biochemical Pathways
The inhibition of the p-glycoprotein efflux pump suggests that it may affect the drug transport pathways within cancer cells.
Biological Activity
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine, often referred to as compound 1, is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a benzodioxole moiety, thiophene rings, and various substituents that contribute to its biological activity. This article explores the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This indicates a molecular weight of approximately 357.42 g/mol. The presence of functional groups such as the benzodioxole and sulfonyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compound 1 exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
- Antimicrobial Properties : There is evidence to suggest that it possesses antimicrobial activity against certain pathogens.
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Inflammatory Pathways : It appears to downregulate pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compound 1:
- Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effect of compound 1 on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for both cell lines .
- Anti-inflammatory Activity in Animal Models : In a murine model of rheumatoid arthritis, treatment with compound 1 resulted in reduced paw swelling and lower levels of TNF-alpha and IL-6 compared to controls .
- Antimicrobial Activity Assessment : A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. Compound 1 displayed minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Features
The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for interactions with biological targets. The presence of the benzodioxole moiety may enhance solubility and bioavailability. Additionally, the fluorophenyl and sulfonyl groups contribute to its potential as a drug candidate.
Molecular Formula
- Molecular Formula : C20H19F N3O3S
- Molecular Weight : 396.44 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines. The compound under consideration may also demonstrate similar efficacy due to its structural similarities.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of related benzodioxole derivatives using the National Cancer Institute's protocols. The results showed that these compounds exhibited high levels of growth inhibition in human tumor cells, suggesting that 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine could be explored further for anticancer applications .
Antimicrobial Properties
The sulfonamide group present in the compound has been associated with antimicrobial activity. Research into related compounds indicates that modifications to the thiophene and benzodioxole structures can enhance antibacterial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of thiophene-based compounds. Studies indicate that such compounds can modulate pathways involved in neurodegenerative diseases. Given the structure of this compound, it may possess similar neuroprotective effects worth investigating.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzodioxole Derivative A | Antitumor | 15.72 | |
| Sulfonamide B | Antimicrobial | 10.50 | |
| Thiophene C | Neuroprotective | 20.00 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with closely related analogues, focusing on substituent effects, spectral data, and synthesis strategies.
Table 1: Structural and Spectral Comparison
Key Findings
Substituent Effects: Fluorophenyl Position: The target compound’s 4-fluorophenyl group (vs. Sulfonyl Groups: The 4-methylbenzenesulfonyl group (target) is more hydrophobic than BA98455’s 4-methoxy analogue, which may affect solubility and membrane permeability .
Spectral Differentiation :
- The absence of a C=O stretch in triazole derivatives (compounds [7–9]) contrasts with the target compound’s benzodioxole-carbonyl, highlighting core heterocycle differences .
- Thione (C=S) vibrations (~1247–1255 cm⁻¹) in triazoles [7–9] are absent in the thiophene-based target compound, confirming structural divergence .
Synthesis and Stability :
- The target compound’s tosyl group may improve stability compared to diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamines), which are prone to oxidation and require immediate use .
- Triazole derivatives [7–9] are synthesized via base-mediated cyclization, whereas thiophene derivatives like the target compound likely involve Friedel-Crafts or nucleophilic aromatic substitution .
Table 2: Functional Group Impact on Properties
| Functional Group | Role in Target Compound vs. Analogues |
|---|---|
| Benzodioxole-carbonyl | Enhances rigidity and π-π stacking potential; absent in triazole derivatives [7–9]. |
| 4-Methylbenzenesulfonyl | Increases hydrophobicity vs. BA98455’s methoxy analogue; may reduce solubility. |
| Fluorophenyl Substituent | 4-Fluorophenyl (target) offers better electronic distribution than 2-fluorophenyl. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
